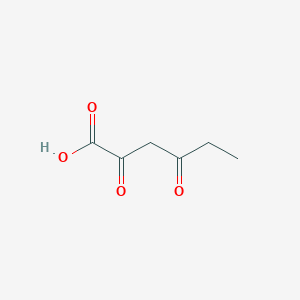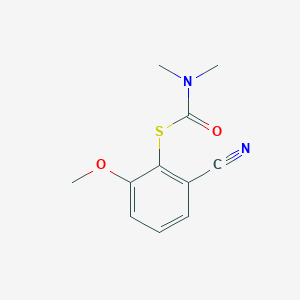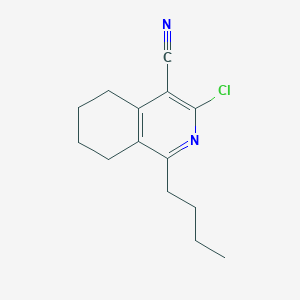
1-(9H-Carbazol-3-YL)octadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-Carbazol-3-YL)octadecan-1-one is a chemical compound with the molecular formula C30H43NO. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound.
Vorbereitungsmethoden
The synthesis of 1-(9H-Carbazol-3-YL)octadecan-1-one typically involves the reaction of carbazole derivatives with long-chain aliphatic ketones. One common method includes the Friedel-Crafts acylation of carbazole with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(9H-Carbazol-3-YL)octadecan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(9H-Carbazol-3-YL)octadecan-1-one involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
1-(9H-Carbazol-3-YL)octadecan-1-one can be compared with other carbazole derivatives, such as:
9H-Carbazole: The parent compound, which lacks the long aliphatic chain present in this compound.
9H-Carbazol-1-ol: A hydroxylated derivative with different chemical and biological properties.
9H-Carbazol-3-ol: Another hydroxylated derivative with unique reactivity and applications.
The presence of the long aliphatic chain in this compound imparts distinct physicochemical properties, making it suitable for specific applications that other carbazole derivatives may not be able to fulfill .
Eigenschaften
CAS-Nummer |
4482-23-9 |
|---|---|
Molekularformel |
C30H43NO |
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
1-(9H-carbazol-3-yl)octadecan-1-one |
InChI |
InChI=1S/C30H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30(32)25-22-23-29-27(24-25)26-19-17-18-20-28(26)31-29/h17-20,22-24,31H,2-16,21H2,1H3 |
InChI-Schlüssel |
MTSHNARORWAMAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)
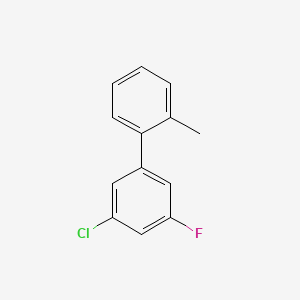
![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)
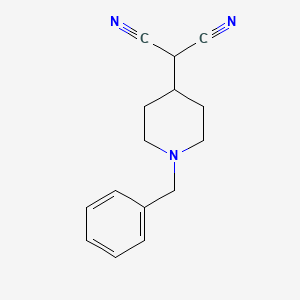
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
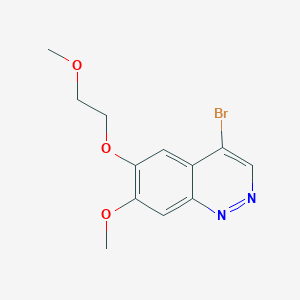

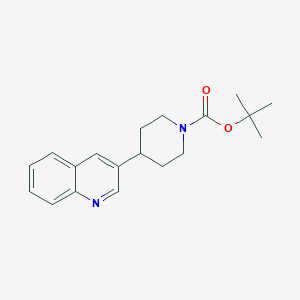
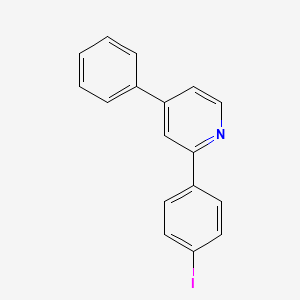
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
